molecular formula C34H30N12Na2O6S2 B13747512 Fluorescent brightener 205 CAS No. 85187-74-2

Fluorescent brightener 205

Cat. No.: B13747512
CAS No.: 85187-74-2
M. Wt: 812.8 g/mol
InChI Key: KQIXHGNMGGYJAC-QDBORUFSSA-L
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Description

Fluorescent Brightener 205 (FB205) is a synthetic organic compound primarily used to enhance the brightness and whiteness of materials by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. These agents exhibit strong affinity for β-glucans and cellulose, making them critical in industrial, biological, and diagnostic applications. For example, Rylux (a DAS derivative with a molecular weight of 804 g/mol) is used to stain cellulose in fungal and protozoan cysts, highlighting its role in cellular structure analysis .

Properties

CAS No.

85187-74-2

Molecular Formula

C34H30N12Na2O6S2

Molecular Weight

812.8 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;;

InChI Key

KQIXHGNMGGYJAC-QDBORUFSSA-L

Isomeric SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent brightener 205 is synthesized through a multi-step process involving the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives. The initial step involves the substitution of chlorine atoms in the triazine ring with aniline groups under controlled temperature and pH conditions. This is followed by the condensation of the resulting dichlorotriazinyl intermediates with 4,4’-diaminostilbene-2,2’-disulfonic acid to form bis-monochlorotriazine intermediates. Finally, these intermediates undergo nucleophilic substitution with ethanolamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Fluorescent brightener 205 undergoes various chemical reactions, including:

    Substitution Reactions: The initial synthesis involves nucleophilic substitution reactions where chlorine atoms in the triazine ring are replaced by aniline groups.

    Condensation Reactions: The formation of bis-monochlorotriazine intermediates involves condensation reactions with 4,4’-diaminostilbene-2,2’-disulfonic acid.

    Nucleophilic Substitution: The final step involves nucleophilic substitution with ethanolamine.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is characterized by its ability to absorb UV light and emit visible blue light .

Scientific Research Applications

Fluorescent brightener 205 has a wide range of applications in scientific research:

Mechanism of Action

Fluorescent brightener 205 works by absorbing ultraviolet light in the 300-400 nm range and re-emitting it as visible blue light in the 420-470 nm rangeThe compound’s molecular structure, which includes conjugated double bonds and aromatic rings, allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Chemical Structure Comparison with Similar Compounds

FB205 shares structural similarities with other DAS-based brighteners, but its polymeric configuration distinguishes it from monomeric analogs. Key comparisons include:

Compound Chemical Structure Molecular Weight (g/mol) Key Features
FB205 (hypothesized) Polymeric DAS-triazine conjugate ~1,500–2,000 (estimated) Enhanced UV stability; acts as a surface-sizing agent for paper .
Calcofluor White Monomeric DAS derivative 804 Binds cellulose; used in fungal spore and cyst wall visualization .
Fluorescent Brightener 28 Monomeric DAS derivative ~960 Effective at low concentrations (1 µg/ml) for staining fungal hyphae .
Fluorescent Brightener 85 Stilbene-triazine derivative Not specified Diagnostic agent for onychomycosis; superior to KOH methods in accuracy .

Structural Insights :

  • Polymerization: FB205’s polymeric structure (as described in ) improves its photostability compared to monomeric DAS analogs like Calcofluor White. This is attributed to reduced photoisomerization and enhanced intermolecular interactions .
  • Functional Groups : The triazine moiety in FB205 and FB85 enhances binding to polysaccharides, while sulfonic acid groups improve water solubility .

Optical Performance and Stability

Fluorescence Properties
  • FB205: Exhibits excitation at 350 nm and emission at 430–450 nm, similar to Calcofluor White. Its polymeric form shows 20–30% higher fluorescence retention after UV aging compared to monomeric DAS derivatives .
  • FB28 : Requires only 1 µg/ml for clear imaging of fungal nuclei, indicating high brightness efficiency .
  • FB85 : Emits strong blue fluorescence (ex: 365 nm, em: 435 nm) for detecting fungal elements in clinical samples .
Light Stability

FB205’s polymeric structure mitigates UV-induced degradation. In paper-coating applications, it reduces post-color number (a measure of yellowing) by 40% compared to monomeric DAS brighteners .

Antifungal Activity
  • FB220 : Exhibits fungicidal effects against Trichophyton rubrum (MIC80: 2.87 mg/ml) and Candida albicans (MIC80: 11.46 mg/ml) .

Biological Activity

Fluorescent Brightener 205 (FB 205), also known by its chemical name, is a synthetic compound widely used in various applications, particularly in textiles and detergents for its ability to enhance the brightness of materials. This article delves into the biological activity of FB 205, examining its toxicity, environmental impact, and potential health effects based on diverse research findings.

FB 205 is part of a class of compounds known as fluorescent whitening agents (FWAs). These agents absorb ultraviolet light and re-emit it as visible blue light, enhancing the perceived whiteness of materials. The compound operates by altering the light absorption characteristics of substrates, which is critical in applications such as laundry detergents and paper production.

Acute Toxicity

Research indicates that FB 205 exhibits low acute toxicity. In studies involving various animal models, it has been shown not to cause significant adverse effects at standard exposure levels. For instance, the HERA project reported that FB 205 does not induce acute toxicity via oral or dermal routes and does not result in skin or eye irritation .

Mutagenicity and Carcinogenicity

FB 205 has been subjected to various mutagenicity tests, including the Ames test, which assesses the mutagenic potential of compounds using bacterial strains. Results demonstrate that FB 205 does not exhibit mutagenic properties . Furthermore, long-term studies have indicated no carcinogenic effects when administered to rodents over extended periods .

Reproductive and Developmental Toxicity

The reproductive toxicity of FB 205 remains largely uncharacterized due to a lack of direct studies. However, data from structurally similar compounds suggest that FB 205 may not pose significant reproductive or developmental risks. For example, studies on related compounds have established No Observed Adverse Effect Levels (NOAELs) for reproductive performance at doses up to 1000 mg/kg body weight per day .

Aquatic Toxicity

The environmental fate of FB 205 has been a subject of investigation due to its widespread use. Studies indicate that FB 205 can be toxic to aquatic organisms at high concentrations. For instance, acute toxicity tests on fish have shown harmful effects at concentrations exceeding typical environmental levels .

Biodegradability

FB 205's biodegradability is an important factor in assessing its environmental impact. Research suggests that while FBAs can persist in the environment, they can also be broken down by microbial activity under certain conditions. Enzymatic treatments have been shown to effectively reduce the concentration of FWAs in recycled paper products .

Case Study: Toxicity Assessment in Aquatic Environments

A study conducted by Heinemann et al. (1997) assessed the toxicity of FB 205 on various aquatic species. The findings revealed that exposure to high concentrations resulted in significant mortality rates among test organisms, highlighting the need for careful management of this compound in industrial applications .

Study Organism Concentration (mg/L) Effect
Heinemann et al., 1997Fish (species unspecified)>1000High mortality
HERA ProjectDaphnia magna>10Reduced reproduction

Research Findings on Biodegradation

A recent study focused on the biodegradation of FBAs found that specific enzyme treatments could effectively remove up to 8.1% of fluorescent whitening agents from cellulosic fibers during recycling processes. This indicates potential strategies for mitigating environmental impacts associated with these compounds .

Q & A

Q. What are the key structural and functional characteristics of Fluorescent Brightener 205 (FB205) that influence its whitening efficiency in cellulose-based substrates?

Methodological Answer: FB205 belongs to the stilbene bistriazineamino derivative class, characterized by sulfonic acid groups that enhance water solubility and affinity for cellulose fibers. To evaluate its structure-function relationship:

  • Perform Fourier-transform infrared spectroscopy (FTIR) to identify sulfonic acid (-SO₃H) and triazine ring vibrational modes.
  • Use UV-Vis spectroscopy to measure absorption maxima (typically 340-370 nm) and fluorescence emission (430-460 nm).
  • Compare quantum yield values (e.g., via integrated sphere measurements) against reference brighteners to assess energy transfer efficiency .

Q. How should researchers design experiments to evaluate the whitening efficiency of FB205 under variable pH conditions?

Methodological Answer:

  • Prepare pulp suspensions at pH 6–11 (FB205’s operational range) using buffered solutions.
  • Add FB205 (0.01–0.1% w/w) sequentially after pulping and before fillers/rosin to avoid competitive adsorption .
  • Measure whiteness indices (e.g., CIE Lab*) using standardized illuminants (D65) and spectrophotometers.
  • Control for photoisomerization by minimizing light exposure during sample preparation, as UV light induces non-fluorescent cis-isomer formation .

Q. What analytical techniques are most suitable for quantifying FB205 retention in paper matrices?

Methodological Answer:

  • Liquid chromatography (HPLC) : Use C18 columns with UV/fluorescence detection to separate FB205 from interferents (e.g., lignin derivatives).
  • Fluorescence microscopy : Tag FB205 with compatible fluorophores (e.g., FITC) to visualize spatial distribution in fiber networks.
  • Mass spectrometry (LC-MS/MS) : Confirm molecular integrity and degradation products under harsh pulping conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in FB205’s fluorescence intensity across studies?

Methodological Answer: Contradictions often arise from:

  • Instrument calibration : Use fluorescein standards (e.g., 25 nM in 0.01 M NaOH) to normalize fluorescence readings between spectrofluorometers .
  • Matrix effects : Compare FB205’s performance in isolated cellulose vs. industrial pulp (containing fillers, adhesives).
  • Environmental factors : Document ambient light exposure, temperature fluctuations, and storage duration, as these degrade FB205’s trans-isomer .

Q. What strategies improve FB205’s photostability in applications requiring prolonged UV exposure?

Methodological Answer:

  • Additive screening : Test UV absorbers (e.g., benzotriazoles) or antioxidants (e.g., ascorbic acid) to mitigate photobleaching.
  • Microencapsulation : Embed FB205 in silica nanoparticles to reduce direct light contact while maintaining diffusion-controlled release.
  • Kinetic studies : Use time-resolved fluorescence to quantify isomerization rates and identify optimal light/dark cycles .

Q. How do FB205’s interactions with cationic additives (e.g., aluminum sulfate) affect its optical properties?

Methodological Answer:

  • Zeta potential measurements : Quantify charge interactions between FB205 (anionic) and cationic additives.
  • Isothermal titration calorimetry (ITC) : Measure binding constants and stoichiometry to optimize dosing sequences.
  • Fluorescence quenching assays : Monitor intensity changes upon incremental additive introduction to identify competitive adsorption sites .

Q. What methodologies enable the study of FB205’s long-term stability under environmental stressors (humidity, temperature)?

Methodological Answer:

  • Accelerated aging chambers : Expose FB205-treated paper to 70°C/50% RH for 1–4 weeks, simulating years of storage.
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface chemical changes (e.g., sulfonic acid oxidation).
  • Synchrotron-based FTIR : Track molecular degradation at micron-scale resolution .

Q. How can researchers validate FB205’s compatibility with emerging sustainable papermaking additives (e.g., bio-based adhesives)?

Methodological Answer:

  • Combinatorial screening : Use high-throughput microplate readers to test FB205’s fluorescence in 96-well plates containing bio-adhesives (e.g., chitosan, starch derivatives).
  • DSC/TGA : Assess thermal stability overlaps between FB205 and additives.
  • Lifecycle assessment (LCA) : Model environmental impacts of FB205-bioadditive synergies vs. traditional formulations .

Methodological Considerations for Data Reproducibility

  • Standardized protocols : Adopt ISO 2470-1 for whiteness measurements and ASTM E388 for fluorescence calibration .
  • Negative controls : Include pulp samples without FB205 to account for autofluorescence from lignin or fillers .
  • Interlaboratory validation : Share reference samples (e.g., FB205-spiked cellulose) to harmonize instrumentation across research groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.